molecular formula C15H13N5O B7850688 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one

6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7850688
M. Wt: 279.30 g/mol
InChI Key: QVOLDPMLJGITMC-UHFFFAOYSA-N
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Description

The compound with the identifier “6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by hosting the compound in the non-polar cavity of cyclodextrins .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cyclodextrins to improve the physical, chemical, and biological characteristics of the compound. This method enhances the solubility, stability, and elimination/masking of undesirable properties .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one include other cyclodextrin inclusion complexes and compounds with analogous chemical structures. Examples of similar compounds are those that share similar functional groups or structural motifs .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and its ability to form stable inclusion complexes with cyclodextrins. This uniqueness makes it particularly valuable in applications where enhanced solubility and stability are crucial .

Properties

IUPAC Name

6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-14-13(12-4-2-1-3-5-12)19-20-15(18-14)17-10-11-6-8-16-9-7-11/h1-9H,10H2,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOLDPMLJGITMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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